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molecular formula C12H21N3O B1646272 (1-Ethyl-4-methyl-5-(piperidin-4-yl)-1H-pyrazol-3-yl)methanol

(1-Ethyl-4-methyl-5-(piperidin-4-yl)-1H-pyrazol-3-yl)methanol

Cat. No. B1646272
M. Wt: 223.31 g/mol
InChI Key: NXPIPMYHTZEJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07125887B2

Procedure details

The title compound was prepared from 1-(tert-butoxycarbonyl)-4-(1-ethyl-3-hydroxymethyl-4-methyl-(1H)-pyrazol-5-yl)piperidine (from Step C) using a procedure analogous to that described for Piperidine 8, Step F.
Name
1-(tert-butoxycarbonyl)-4-(1-ethyl-3-hydroxymethyl-4-methyl-(1H)-pyrazol-5-yl)piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([C:14]2[N:18]([CH2:19][CH3:20])[N:17]=[C:16]([CH2:21][OH:22])[C:15]=2[CH3:23])[CH2:10][CH2:9]1)=O)(C)(C)C.N1CCCCC1>>[CH2:19]([N:18]1[C:14]([CH:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)=[C:15]([CH3:23])[C:16]([CH2:21][OH:22])=[N:17]1)[CH3:20]

Inputs

Step One
Name
1-(tert-butoxycarbonyl)-4-(1-ethyl-3-hydroxymethyl-4-methyl-(1H)-pyrazol-5-yl)piperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C1=C(C(=NN1CC)CO)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N1N=C(C(=C1C1CCNCC1)C)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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